Product packaging for Lys-Ala(Cat. No.:CAS No. 17043-71-9)

Lys-Ala

Cat. No.: B097052
CAS No.: 17043-71-9
M. Wt: 217.27 g/mol
InChI Key: QOOWRKBDDXQRHC-BQBZGAKWSA-N
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Description

L-lysyl-L-alanine is a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-alanine . This structure makes it a molecule of interest in biochemical research, particularly in studies of peptide stability, amino acid transport, and as a building block for more complex peptide structures . While specific biological mechanisms for L-lysyl-L-alanine itself are not extensively detailed in the literature, its constituent amino acids are fundamental to numerous physiological processes. L-Alanine plays a critical role in the glucose-alanine cycle, serving as a key vehicle for transporting amino groups from muscle to the liver . L-Lysine is an essential amino acid crucial for protein biosynthesis, cross-linking in collagen, and the regulation of cellular processes through post-translational modifications . Researchers can utilize L-lysyl-L-alanine to probe metabolic pathways involving these amino acids or as a standard in analytical chemistry. Its simple structure also makes it suitable for foundational studies on peptide conformation and interactions, such as research into cationic oligopeptides with repeating sequences like L-lysyl-L-alanyl-L-alanine . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N3O3 B097052 Lys-Ala CAS No. 17043-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOWRKBDDXQRHC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426662
Record name CHEBI:61872
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17043-71-9
Record name CHEBI:61872
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Strain Selection and Genetic Engineering

Microbial fermentation remains the most scalable method for producing L-lysyl-L-alanine. Strains of Brevibacterium lactofermentum and Corynebacterium glutamicum have been extensively studied due to their native capacity to overproduce lysine and alanine. For instance, alanine auxotrophs derived from Brevibacterium lactofermentum AJ3445 demonstrated a 2.3-fold increase in lysine production (17 mg/ml to 39 mg/ml) when supplemented with exogenous alanine. This synergy arises from the shared precursor pool of pyruvate and aspartate, which bifurcates into lysine and alanine biosynthesis (Fig. 1).

Key Genetic Modifications:

  • Pyruvate-L-amino acid transaminase overexpression : Enhances alanine synthesis from pyruvate, reducing metabolic competition with lysine pathways.

  • Feedback inhibition resistance : Mutations in aspartokinase (lysine biosynthesis) prevent pathway repression, enabling simultaneous lysine and alanine accumulation.

Table 1: Comparative Lysine and Alanine Production in Brevibacterium Strains

StrainL-Lysine (mg/ml)L-Alanine (mg/ml)Pyruvate Transaminase Activity (U/mg)
AJ3445 (Parent)172.10.8
AJ3799 (Mutant)360.50.2

Fermentation Media Optimization

Patents describe nutrient media formulations critical for maximizing dipeptide yields. A representative medium includes:

  • Carbon sources : Molasses (200 g/l as sugar equivalent).

  • Nitrogen sources : Yeast hydrolysate (120 g/l).

  • pH control : Calcium carbonate (30 g/l) maintains pH 7.5.

Fermentation under aerobic conditions at 30°C for 72 hours achieves optimal biomass and product accumulation. Post-cultivation, L-lysyl-L-alanine is recovered via ion-exchange chromatography or crystallization.

Enzymatic Synthesis Approaches

Transaminase-Mediated Coupling

Pyruvate-L-amino acid transaminase (PLAAT) catalyzes the reversible transfer of amino groups between pyruvate and glutamate, yielding alanine and α-ketoglutarate. In Brevibacterium lactofermentum, PLAAT activity correlates inversely with lysine productivity (Table 1), suggesting that modulating this enzyme could balance precursor availability for dipeptide synthesis.

Reaction Conditions:

  • Substrates : L-lysine (10 mM), pyruvate (15 mM), glutamate (20 mM).

  • Cofactors : Pyridoxal-5’-phosphate (0.1 mM).

  • Yield : 68% conversion to L-alanine under optimal pH 8.0 and 37°C .

Scientific Research Applications

Biochemical Applications

1.1. Role in Protein Structure and Function
L-lysyl-L-alanine has been studied for its impact on protein folding and stability. Research indicates that dipeptides like Lys-Ala can stabilize protein structures through ionic interactions and hydrogen bonding, enhancing their thermal stability. This property is particularly valuable in the formulation of pharmaceuticals where protein stability is crucial.

1.2. Enzymatic Activity
this compound has shown potential in enzymatic reactions, particularly as a substrate or inhibitor in proteolytic processes. Studies have demonstrated that dipeptides can influence enzyme kinetics, which can be exploited in drug design to modulate enzyme activity for therapeutic purposes.

Pharmaceutical Applications

2.1. Drug Delivery Systems
The incorporation of L-lysyl-L-alanine into drug delivery systems has been explored due to its cationic nature, which can enhance cellular uptake of therapeutic agents. For instance, research has indicated that cationic oligopeptides can facilitate the transfection of nucleic acids into cells, making them suitable for gene therapy applications .

2.2. Antimicrobial Properties
this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property has prompted investigations into its use as an antimicrobial agent in food preservation and clinical settings.

Material Science Applications

3.1. Nonlinear Optical Materials
Recent studies have investigated the doping of potassium dihydrogen phosphate (KDP) crystals with amino acids including L-lysyl-L-alanine to enhance their nonlinear optical properties. The results indicate improved second harmonic generation efficiency when these amino acids are incorporated, making them promising candidates for optical devices .

Parameter Pure KDP KDP + L-lysyl-L-alanine
Solubility (g/100ml)0.30.4
Induction Period (min)1510
SHG Efficiency (%)100150

Case Studies

4.1. Diagnostic Imaging
A study demonstrated the use of L-alanine (a component of L-lysyl-L-alanine) as a tracer in nuclear imaging to assess bacterial infections in vivo. The research showed that radiolabeled L-alanine could effectively indicate bacterial growth activity, providing insights into infection dynamics .

4.2. Cancer Research
In cancer studies, the levels of L-lysyl-L-alanine and other amino acids were analyzed in serum samples from patients with hepatocellular carcinoma versus healthy individuals. The findings revealed significant alterations in amino acid profiles associated with cancer progression, suggesting potential biomarkers for diagnosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide Chain Length and Composition

L-Lysyl-L-Alanine (Dipeptide)
  • Molecular Weight : ~217.27 g/mol (calculated).
  • Structure: Lys-Ala backbone with a free ε-amino group on lysine.
  • Function : Found in histone H1; stabilizes chromatin through charge interactions .
L-Alanyl-L-Alanyl-L-Alanyl-L-Tyrosyl-...-L-Lysyl-L-Alanyl-... (Long Polypeptide, CAS 256480-31-6)
  • Molecular Formula : C₅₄H₈₈N₁₆O₁₇.
  • Molecular Weight : 1,233.37 g/mol.
  • Physical Properties : Density 1.270±0.06 g/cm³; boiling point 1,715.1±65.0°C .
  • Comparison : Extended alanyl repeats and tyrosine incorporation enhance hydrophobicity and structural rigidity compared to L-lysyl-L-alanine. Likely involved in protein-protein interactions due to aromatic tyrosine residues .
N⁶-(L-Homocysteinyl)-L-Lysyl-L-Alanine (Modified Dipeptide)
  • Structure: L-Lysyl-L-alanine with a homocysteine adduct at the lysine ε-amino group.
  • Function: Potential redox activity due to homocysteine’s thiol group, enabling disulfide bond formation—a feature absent in unmodified L-lysyl-L-alanine .

Functional Derivatives

L-Lysyl-L-Alanine 4-Methoxy-β-Naphthylamide Hydrobromide (CAS 201930-27-0)
  • Molecular Weight : ~500 g/mol (estimated).
  • Structure : L-Lysyl-L-alanine conjugated to a fluorescent β-naphthylamide group.
L-Alanyl-L-Valyl-L-Cysteinyl-L-Cysteinylglycyl-L-Seryl-... (CAS 666183-17-1)
  • Molecular Formula : C₂₂H₃₉N₇O₉S₂.
  • Molecular Weight : 609.72 g/mol.
  • Comparison : Contains cysteine residues capable of disulfide bonding, enhancing structural stability. This contrasts with L-lysyl-L-alanine, which relies on ionic interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Solubility Features
L-Lysyl-L-alanine ~217.27 N/A N/A High solubility in water (zwitterionic)
CAS 256480-31-6 1,233.37 1.270±0.06 1,715.1±65.0 Moderate solubility (hydrophobic tyrosyl residues)
CAS 666183-17-1 609.72 N/A N/A Low solubility (disulfide crosslinking)

Key Research Findings

Conformational Flexibility : L-Lysyl-L-alanine exhibits β-sheet and α-helix-like conformations, enabling adaptability in histone-DNA binding .

Charge Interactions: The ε-amino group of lysine in L-lysyl-L-alanine facilitates ionic interactions with DNA phosphate groups, a feature absent in neutral alanine-rich peptides .

Functional Modifications : Derivatization with fluorogenic groups (e.g., β-naphthylamide) expands utility in biochemical assays .

Biological Activity

L-lysyl-L-alanine, a dipeptide composed of the amino acids lysine and alanine, has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of L-lysyl-L-alanine, including its metabolic roles, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

L-lysyl-L-alanine is formed by the peptide linkage between L-lysine and L-alanine. The structural formula can be represented as follows:

H2N CH2)4C(NH2)C(COOH)(CH3)COOH\text{H}_2\text{N}-\text{ CH}_2)_4-\text{C}(\text{NH}_2)-\text{C}(\text{COOH})(\text{CH}_3)-\text{COOH}

This dipeptide is characterized by its basic side chain (from lysine) and a non-polar side chain (from alanine), which influences its solubility and interaction with biological membranes.

1. Alanine Metabolism

L-alanine plays a crucial role in several metabolic pathways, particularly in amino acid metabolism and gluconeogenesis. It serves as a substrate for the synthesis of glucose via the alanine cycle, which is vital during fasting states or intense exercise. Research indicates that alanine can be converted to pyruvate, contributing to energy production and metabolic homeostasis .

2. Lysine Metabolism

Lysine is an essential amino acid that participates in protein synthesis and is a precursor for various bioactive compounds. Its metabolism is linked to collagen synthesis and the production of carnitine, which is essential for fatty acid metabolism .

1. Antioxidant Properties

Studies have shown that dipeptides like L-lysyl-L-alanine exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems. This activity may be attributed to the presence of lysine, which can scavenge free radicals .

2. Muscle Preservation

Recent clinical studies have explored the effects of L-alanine supplementation in conditions such as Pompe disease. In one case study, L-alanine supplementation demonstrated a reduction in muscle breakdown and improvements in body composition among patients undergoing enzyme replacement therapy . The administration of L-alanine was associated with significant changes in resting energy expenditure and muscle mass indicators.

Case Study: Pompe Disease

A 9-year-old patient with infantile-onset Pompe disease was treated with oral L-alanine supplementation. Over nine months, significant improvements were noted in body composition metrics, suggesting that L-alanine may aid in muscle preservation during metabolic stress conditions . The following table summarizes key findings from this case study:

ParameterBaselineAfter 6 MonthsAfter 9 Months
Fat Mass (kg)LowIncreasedIncreased
Resting Energy Expenditure (kcal/kg/day)44.74040
Muscle Enzymes (ALT/AST)NormalNormalNormal

Case Study: Bacterial Growth Indicator

In another study investigating bacterial growth dynamics, L-alanine was utilized as an indicator for bacterial proliferation in Escherichia coli. The accumulation of labeled L-alanine correlated with bacterial growth rates, suggesting its potential use in diagnostic applications for infectious diseases .

1. Transport Mechanisms

Research has identified specific transport systems for alanine uptake in bacteria, which differs from those found in human cells. This distinction highlights the potential for using L-lysyl-L-alanine as a selective marker for bacterial activity during infections .

2. Enzymatic Interactions

L-lysyl-L-alanine may influence enzymatic reactions within microbial systems, particularly those involving alanine racemase, an enzyme critical for bacterial cell wall synthesis . Understanding these interactions opens avenues for developing antimicrobial strategies targeting bacterial metabolism.

Q & A

Q. What are the standard methodologies for synthesizing L-lysyl-L-alanine, and how can purity be ensured?

L-Lysyl-L-alanine is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. For SPPS, Fmoc/t-Bu protection strategies are recommended for lysine (due to its ε-amino group) and alanine. Post-synthesis, reverse-phase HPLC with UV detection (210–220 nm) is used to assess purity, while mass spectrometry (MS) confirms molecular weight . Purity ≥95% is achievable with iterative purification cycles. Evidence of identity requires 1^1H/13^{13}C NMR to verify backbone connectivity and chiral integrity .

Q. Which analytical techniques are critical for characterizing L-lysyl-L-alanine in aqueous solutions?

Circular dichroism (CD) spectroscopy is used to study secondary structure tendencies, while dynamic light scattering (DLS) monitors aggregation in buffers. For stability, high-resolution LC-MS coupled with ion-exchange chromatography identifies degradation products (e.g., hydrolyzed residues) under varying pH/temperature . Always include internal standards (e.g., norleucine) to validate retention times .

Q. How should researchers design experiments to study L-lysyl-L-alanine’s bioavailability in cellular models?

Use radiolabeled 14^{14}C-L-lysine or fluorescently tagged analogs (e.g., FITC) in uptake assays with Caco-2 or HEK293 cells. Quantify intracellular concentrations via scintillation counting or fluorescence microscopy. Normalize data to protein content and include controls for passive diffusion (e.g., 4°C incubation) .

Advanced Research Questions

Q. How can contradictions in bioactivity data for L-lysyl-L-alanine across studies be resolved?

Discrepancies often arise from variations in sample purity, assay conditions, or cell lines. To address this:

  • Replicate experiments using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
  • Validate purity via quantitative amino acid analysis (QAAA) and exclude endotoxin contamination (LAL test) .
  • Perform meta-analysis of existing data to identify confounding variables (e.g., buffer ionic strength) .

Q. What computational approaches are suitable for predicting L-lysyl-L-alanine’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with enzymes like aminopeptidases. Use force fields (e.g., CHARMM36) parameterized for peptides. Validate predictions with mutagenesis studies targeting predicted binding residues .

Q. What strategies optimize the stability of L-lysyl-L-alanine in long-term storage for in vivo studies?

Lyophilize the peptide under inert gas (argon) and store at −80°C in amber vials. For aqueous formulations, add stabilizers (e.g., trehalose 5% w/v) and maintain pH 6.5–7.5. Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) and quantify degradation using LC-MS/MS .

Q. How can researchers address low yields in enzymatic synthesis of L-lysyl-L-alanine?

Screen ligases (e.g., subtilisin variants) for improved catalytic efficiency under mild conditions (pH 7.0, 25°C). Use kinetic modeling (Michaelis-Menten) to optimize substrate ratios. Immobilize enzymes on magnetic nanoparticles to enhance reusability and yield .

Data Interpretation & Reporting

Q. What are best practices for documenting L-lysyl-L-alanine’s spectral data in publications?

Report NMR chemical shifts (δ in ppm) relative to TMS, including coupling constants (JJ) for diastereotopic protons. For MS, specify ionization mode (ESI+/ESI−) and resolution (e.g., HRMS ± 5 ppm). Deposit raw spectral data in repositories like Zenodo for peer validation .

Q. How should contradictory results in L-lysyl-L-alanine’s metabolic flux analyses be presented?

Use multivariate statistical tools (PCA, PLS-DA) to highlight outliers. Disclose all experimental parameters (e.g., cell passage number, media batch) in supplementary materials. Discuss limitations in the context of biological variability .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility in L-lysyl-L-alanine research across labs?

  • Provide detailed synthetic protocols (molar ratios, reaction times) in main text or supplementary data.
  • Share characterized samples via biobanks (e.g., Addgene).
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lys-Ala
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Lys-Ala

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.